1-(5-Isoquinolinesulfonyl)-2-methylpiperazine

Catalog No.
S580864
CAS No.
84477-87-2
M.F
C14H17N3O2S
M. Wt
291.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Isoquinolinesulfonyl)-2-methylpiperazine

CAS Number

84477-87-2

Product Name

1-(5-Isoquinolinesulfonyl)-2-methylpiperazine

IUPAC Name

5-(2-methylpiperazin-1-yl)sulfonylisoquinoline

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

InChI

InChI=1S/C14H17N3O2S/c1-11-9-16-7-8-17(11)20(18,19)14-4-2-3-12-10-15-6-5-13(12)14/h2-6,10-11,16H,7-9H2,1H3

InChI Key

BDVFVCGFMNCYPV-UHFFFAOYSA-N

SMILES

CC1CNCCN1S(=O)(=O)C2=CC=CC3=C2C=CN=C3

Synonyms

1-(5-Isoquinolinesulfonyl)-2-Methylpiperazine, 1-(5-Isoquinolinylsulfonyl)-2-Methylpiperazine, H 7, H-7

Canonical SMILES

CC1CNCCN1S(=O)(=O)C2=CC=CC3=C2C=CN=C3

1-(5-Isoquinolinesulfonyl)-2-methylpiperazine, also known as H-7, is a small molecule that has been widely studied for its ability to inhibit protein kinase C (PKC) [, ]. PKC is a family of enzymes involved in various cellular processes, including cell proliferation, differentiation, and survival []. By inhibiting PKC, H-7 can potentially modulate these processes and have implications in various scientific research areas.

  • Cancer Research

    Due to its PKC inhibitory effects, H-7 has been investigated in cancer research. Studies suggest that H-7 may have anti-tumor properties by affecting cell growth and survival pathways regulated by PKC []. However, further research is needed to determine its potential as a therapeutic agent.

  • Neuroscience Research

    PKC plays a role in learning and memory. Studies have explored the use of H-7 to understand the role of PKC in these processes []. H-7 can affect memory formation and synaptic plasticity, suggesting its potential as a tool to investigate neuronal function.

  • Cardiovascular Research

    PKC is involved in regulating heart function. Studies have investigated the effects of H-7 on heart cells and blood vessel function []. While the results are complex, H-7 may be a tool to understand PKC's role in cardiovascular health and disease.

1-(5-Isoquinolinesulfonyl)-2-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. Its molecular formula is C₁₄H₁₇N₃O₂S, and it is recognized for its role as a protein kinase inhibitor. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of diseases such as tuberculosis and various forms of cancer. The structure features an isoquinoline sulfonamide moiety, which is crucial for its biological activity.

H-7 acts as a competitive inhibitor of PKC. It competes with the natural substrate of PKC for the enzyme's binding site, thereby preventing PKC from performing its normal cellular functions []. This inhibition can have various downstream effects depending on the specific cellular context.

  • Limited data available: Specific data on H-7's toxicity, flammability, and reactivity is not readily available in the public domain.
  • Precautionary measures: As a general precaution, it's advisable to wear gloves, eye protection, and a lab coat when handling H-7.
Primarily involving the inhibition of protein kinases. It acts through competitive inhibition, where it binds to the active site of the enzyme, preventing substrate access. In biochemical assays, it has demonstrated significant inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH), an enzyme critical for nucleotide biosynthesis in Mycobacterium tuberculosis .

1-(5-Isoquinolinesulfonyl)-2-methylpiperazine exhibits a range of biological activities:

  • Anti-tubercular Activity: It inhibits IMPDH in Mycobacterium tuberculosis, leading to reduced bacterial proliferation .
  • Apoptosis Induction: The compound has been shown to induce apoptosis in human cancer cell lines, suggesting potential anti-cancer properties .
  • Protein Kinase Inhibition: It effectively inhibits protein kinase C, influencing various cellular signaling pathways and potentially affecting cell growth and differentiation .

The synthesis of 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine typically involves multi-step organic reactions:

  • Formation of Isoquinoline Sulfonamide: This is achieved through sulfonation reactions involving isoquinoline derivatives.
  • Piperazine Ring Formation: The piperazine ring can be synthesized via cyclization reactions involving appropriate amine precursors.
  • Final Coupling Reaction: The isoquinoline sulfonamide is then coupled with the piperazine derivative to yield the final product.

Various synthetic routes have been explored to optimize yields and enhance biological activity .

The primary applications of 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine include:

  • Antimicrobial Agents: Its ability to inhibit Mycobacterium tuberculosis makes it a candidate for developing new anti-tubercular drugs.
  • Cancer Therapeutics: Due to its apoptosis-inducing properties, it holds promise as a therapeutic agent in oncology.
  • Research Tool: As a protein kinase inhibitor, it is widely used in research to study signaling pathways and cellular processes.

Interaction studies have shown that 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine can enhance the efficacy of other therapeutic agents when used in combination. For instance, it has been noted that combining this compound with insulin glulisine can increase the risk or severity of hypoglycemia . Additionally, interactions with other drugs such as acarbose and albiglutide have been documented, indicating its potential for use in combination therapies .

Several compounds share structural and functional similarities with 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological Activity
5-(2-Methylpiperazine-1-sulfonyl)isoquinolineSimilar sulfonamide structureInhibits certain kinases; less potent than H-7
FasudilRho-associated protein kinase inhibitorPrimarily used for vasodilation
H-89Selective protein kinase A inhibitorUsed extensively in research on signaling pathways
1-(4-Amino-2-methylpyrimidin-5-yl)-piperazineContains a pyrimidine ringAntimicrobial properties against various pathogens

The uniqueness of 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine lies in its dual functionality as both a potent inhibitor of IMPDH and a significant player in apoptosis regulation, distinguishing it from other similar compounds that may target only one pathway or enzyme.

The synthesis of 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, also known as H-7, involves the construction of the core isoquinolinesulfonyl-piperazine scaffold through several established synthetic routes [1] [3]. The fundamental approach begins with the preparation of isoquinoline-5-sulfonyl chloride, which serves as a key intermediate for subsequent coupling with appropriately substituted piperazine derivatives [4] [8].

Synthesis of Isoquinoline-5-sulfonyl Chloride

The preparation of isoquinoline-5-sulfonyl chloride typically starts with 5-isoquinolinesulfonic acid, which undergoes chlorination using thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide [10] [11]. This reaction is conducted under reflux conditions for approximately 2-5 hours to achieve optimal conversion [8].

5-Isoquinolinesulfonic acid + SOCl₂ (excess) + DMF (cat.) → Isoquinoline-5-sulfonyl chloride hydrochloride

The reaction proceeds with high yields (typically 85-99%) and results in the formation of isoquinoline-5-sulfonyl chloride hydrochloride [8] [10]. This intermediate can be isolated by removing excess thionyl chloride under reduced pressure, followed by precipitation with dichloromethane and filtration [10].

An alternative synthetic approach involves the diazotization of 5-aminoisoquinoline followed by treatment with sulfur dioxide and copper chloride [9]. This method begins with the reaction of 5-aminoisoquinoline with sodium nitrite in concentrated hydrochloric acid at low temperatures (0-10°C) to form a diazonium salt [9]. The diazonium solution is then added to a saturated solution of sulfur dioxide in acetic acid containing copper chloride, resulting in the formation of 5-isoquinolinesulfonyl chloride [9].

5-Aminoisoquinoline + NaNO₂ + HCl → Diazonium saltDiazonium salt + SO₂ + CuCl₂ → 5-Isoquinolinesulfonyl chloride

This alternative method provides yields of approximately 70%, making it a viable option for the synthesis of the key intermediate [9].

Coupling with Piperazine Derivatives

The coupling of isoquinoline-5-sulfonyl chloride with piperazine derivatives represents the critical step in the formation of the core isoquinolinesulfonyl-piperazine scaffold [3] [15]. This reaction typically employs a base such as triethylamine or sodium bicarbonate to neutralize the hydrogen chloride generated during the coupling process [3] [11].

For the synthesis of 1-(5-isoquinolinesulfonyl)piperazine, the reaction involves the nucleophilic attack of piperazine on the sulfonyl chloride group [3]. The reaction is typically conducted in ethyl acetate or dichloromethane at ambient temperature, resulting in yields of 80-95% [3].

Isoquinoline-5-sulfonyl chloride + Piperazine + Et₃N → 1-(5-Isoquinolinesulfonyl)piperazine + Et₃N·HCl

When synthesizing more complex derivatives, such as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, the coupling is performed with the appropriate 2-methylpiperazine derivative [4] [14]. The reaction conditions remain similar, with the nucleophilic nitrogen of the piperazine ring attacking the electrophilic sulfonyl chloride group [3] [4].

Starting MaterialReaction ConditionsProductYield (%)
5-Isoquinolinesulfonic acidSOCl₂, DMF, reflux, 2hIsoquinoline-5-sulfonyl chloride hydrochloride85-99
5-Aminoisoquinoline1. NaNO₂, HCl, 0-10°C
2. SO₂, CuCl₂, AcOH
5-Isoquinolinesulfonyl chloride~70
Isoquinoline-5-sulfonyl chloridePiperazine, Et₃N, EtOAc, rt1-(5-Isoquinolinesulfonyl)piperazine80-95
Isoquinoline-5-sulfonyl chloride2-Methylpiperazine, Et₃N, EtOAc, rt1-(5-Isoquinolinesulfonyl)-2-methylpiperazine75-90

The core isoquinolinesulfonyl-piperazine scaffold serves as a versatile intermediate for the development of various derivatives with potential biological activities [3] [16]. The synthetic pathways described provide efficient routes to access this important structural motif, enabling further functionalization and optimization [3] [18].

Optimization of Methyl Group Introduction at Piperazine Position 2

The introduction of a methyl group at position 2 of the piperazine ring represents a critical aspect in the synthesis of 1-(5-isoquinolinesulfonyl)-2-methylpiperazine [4] [14]. This structural modification significantly influences the biological activity and selectivity of the resulting compound [14] [19]. Several synthetic strategies have been developed to optimize the introduction of this methyl group, focusing on both efficiency and stereoselectivity [13] [14].

Direct Coupling with 2-Methylpiperazine

Isoquinoline-5-sulfonyl chloride + 2-Methylpiperazine + Et₃N → 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine + Et₃N·HCl

While this approach offers simplicity, it may present challenges related to regioselectivity, as 2-methylpiperazine contains two secondary amine groups with similar reactivity [14] [37]. To address this issue, reaction conditions can be optimized by controlling temperature, solvent polarity, and the stoichiometric ratio of reagents [37].

Methylation of Preformed Isoquinolinesulfonyl-Piperazine Scaffold

An alternative strategy involves the methylation of a preformed 1-(5-isoquinolinesulfonyl)piperazine scaffold [3] [26]. This approach allows for more controlled introduction of the methyl group at the desired position [26] [27]. Several methylation methods have been explored:

Reductive Amination

Reductive amination represents one of the most effective methods for introducing a methyl group at position 2 of the piperazine ring [26] [32]. This approach typically involves the reaction of 1-(5-isoquinolinesulfonyl)piperazine with formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride [26] [27].

1-(5-Isoquinolinesulfonyl)piperazine + CH₂O + NaBH₃CN → 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine

The reaction proceeds through the formation of an iminium intermediate, which undergoes selective reduction to yield the desired 2-methyl derivative [27] [32]. The selectivity of this approach can be enhanced by controlling reaction parameters such as pH, temperature, and the choice of reducing agent [26] [32].

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction offers another efficient method for introducing a methyl group at position 2 of the piperazine ring [30] [33]. This reaction involves the treatment of 1-(5-isoquinolinesulfonyl)piperazine with formaldehyde and formic acid, resulting in reductive methylation [30] [33].

1-(5-Isoquinolinesulfonyl)piperazine + CH₂O + HCOOH → 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine + CO₂ + H₂O

The Eschweiler-Clarke reaction proceeds through a mechanism involving imine formation followed by reduction by formic acid, which serves as both a solvent and a reducing agent [33]. This method offers advantages such as mild reaction conditions and high selectivity for secondary amines, making it particularly suitable for the methylation of piperazine derivatives [30] [33].

Synthesis of 2-Methylpiperazine Derivatives

Another approach involves the synthesis of appropriately substituted 2-methylpiperazine derivatives prior to coupling with isoquinoline-5-sulfonyl chloride [6] [13]. This strategy allows for greater control over the stereochemistry and substitution pattern of the piperazine ring [13].

The synthesis of 2-methylpiperazine can be achieved through various methods, including the reduction of 3-methylpyrazine or the hydrogenation of 3-methyl-1-benzylpiperazine followed by debenzylation [13]. For example, the hydrogenation of 3-methyl-1-benzylpiperazine using palladium on carbon (5% Pd/C) in water at 40°C for 6 hours results in the formation of 2-methylpiperazine with high yield and purity [13].

3-Methyl-1-benzylpiperazine + H₂ + Pd/C → 2-Methylpiperazine + Toluene

This method provides 2-methylpiperazine with yields exceeding 99%, making it an efficient approach for obtaining the desired building block [13].

MethodReagentsConditionsYield (%)AdvantagesLimitations
Direct Coupling2-Methylpiperazine, Et₃NEtOAc, rt, 12h75-90Simple, one-step processPotential regioselectivity issues
Reductive AminationCH₂O, NaBH₃CNMeOH, pH 6-7, rt, 24h70-85High selectivity, mild conditionsRequires careful pH control
Eschweiler-ClarkeCH₂O, HCOOH80-100°C, 6-12h65-80No external reducing agent neededHigher temperatures required
2-Methylpiperazine Synthesis3-Methyl-1-benzylpiperazine, H₂, Pd/CH₂O, 40°C, 6h>99High yield and purityMultiple steps required

The optimization of methyl group introduction at position 2 of the piperazine ring plays a crucial role in the synthesis of 1-(5-isoquinolinesulfonyl)-2-methylpiperazine [14] [19]. The methods described provide efficient strategies for achieving this structural modification, enabling the development of compounds with enhanced biological properties [14] [19].

Strategies for Sulfonamide Functionalization

The sulfonamide linkage represents a critical structural element in 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, connecting the isoquinoline and piperazine moieties [1] [3]. Various strategies have been developed for the functionalization of this sulfonamide group, focusing on optimizing reaction conditions and improving yields [3] [7].

Direct Sulfonylation with Sulfonyl Chlorides

The most common approach for sulfonamide formation involves the direct reaction of amines with sulfonyl chlorides [3] [8]. In the context of 1-(5-isoquinolinesulfonyl)-2-methylpiperazine synthesis, this typically involves the reaction of 2-methylpiperazine with isoquinoline-5-sulfonyl chloride [3] [4].

The reaction is generally conducted in the presence of a base such as triethylamine, pyridine, or aqueous sodium bicarbonate to neutralize the hydrogen chloride generated during the coupling process [3] [11]. The choice of solvent can significantly impact the efficiency of the reaction, with ethyl acetate, dichloromethane, and pyridine being commonly employed [3] [8].

Isoquinoline-5-sulfonyl chloride + 2-Methylpiperazine + Base → 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine + Base·HCl

The reaction typically proceeds at ambient temperature or with mild heating (0-30°C), resulting in yields of 80-95% [3] [8]. The progress of the reaction can be monitored by thin-layer chromatography or high-performance liquid chromatography [3].

Preparation of Sulfonyl Chlorides from Sulfonic Acids

The preparation of sulfonyl chlorides from the corresponding sulfonic acids represents a key step in the sulfonamide functionalization strategy [8] [10]. For the synthesis of 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, this involves the conversion of 5-isoquinolinesulfonic acid to isoquinoline-5-sulfonyl chloride [8] [10].

Several reagents can be employed for this transformation, with thionyl chloride being the most commonly used [8] [10]. The reaction is typically conducted in the presence of a catalytic amount of N,N-dimethylformamide, which facilitates the formation of the Vilsmeier-Haack reagent and enhances the reactivity of thionyl chloride [10] [11].

5-Isoquinolinesulfonic acid + SOCl₂ + DMF (cat.) → Isoquinoline-5-sulfonyl chloride + SO₂ + HCl

Alternative chlorinating agents include phosphorus pentachloride, phosphorus oxychloride, and oxalyl chloride [8]. More recently, bis(trichloromethyl) carbonate (triphosgene) in combination with triphenylphosphine oxide has been employed as an efficient chlorinating agent for the conversion of sulfonic acids to sulfonyl chlorides [8].

5-Isoquinolinesulfonic acid + (Cl₃CO)₂CO + Ph₃PO → Isoquinoline-5-sulfonyl chloride + CO₂ + Ph₃PO

This method provides isoquinoline-5-sulfonyl chloride with yields approaching 99%, making it a highly efficient approach for the preparation of this key intermediate [8].

Alternative Sulfonamide Formation Methods

While the direct reaction of amines with sulfonyl chlorides represents the most straightforward approach for sulfonamide formation, alternative methods have been explored to address specific synthetic challenges [3] [7].

Sulfonylation with Sulfonic Anhydrides

Sulfonic anhydrides can serve as alternatives to sulfonyl chlorides for the formation of sulfonamides [3]. These reagents offer advantages such as enhanced stability and reduced sensitivity to moisture compared to sulfonyl chlorides [3]. The reaction of sulfonic anhydrides with amines typically proceeds under mild conditions, resulting in the formation of sulfonamides with good yields [3].

(Isoquinoline-5-SO₂)₂O + 2-Methylpiperazine → 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine + Isoquinoline-5-SO₃H

Sulfonylation with Sulfonate Esters

Sulfonate esters represent another class of reagents that can be employed for sulfonamide formation [3]. These compounds undergo nucleophilic substitution reactions with amines, resulting in the formation of sulfonamides [3]. The reaction typically requires more forcing conditions compared to sulfonyl chlorides but offers advantages such as enhanced stability and compatibility with sensitive functional groups [3].

Isoquinoline-5-SO₂OR + 2-Methylpiperazine → 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine + ROH
MethodReagentsConditionsYield (%)AdvantagesLimitations
Direct SulfonylationIsoquinoline-5-sulfonyl chloride, Et₃NEtOAc, rt, 12h80-95High yield, mild conditionsMoisture sensitivity
Sulfonic Acid Chlorination (SOCl₂)5-Isoquinolinesulfonic acid, SOCl₂, DMFReflux, 2-5h85-99Efficient, widely applicableCorrosive reagents
Sulfonic Acid Chlorination (Triphosgene)5-Isoquinolinesulfonic acid, (Cl₃CO)₂CO, Ph₃POEtOAc, 50°C, 5h~99Very high yield, milder conditionsToxic reagent
Sulfonylation with Anhydrides(Isoquinoline-5-SO₂)₂OTHF, rt, 24h70-85Enhanced stabilityLower reactivity
Sulfonylation with EstersIsoquinoline-5-SO₂ORDMF, 80°C, 24h60-75Functional group compatibilityForcing conditions

The strategies for sulfonamide functionalization play a crucial role in the synthesis of 1-(5-isoquinolinesulfonyl)-2-methylpiperazine and related compounds [3] [7]. The methods described provide efficient approaches for establishing the sulfonamide linkage, enabling the development of structurally diverse derivatives with potential biological activities [3] [18].

Synthesis of Structural Analogues for SAR Studies

The development of structural analogues of 1-(5-isoquinolinesulfonyl)-2-methylpiperazine has been instrumental in establishing structure-activity relationships (SAR) and optimizing biological properties [3] [18]. Various synthetic strategies have been employed to create diverse analogues with modifications to the isoquinoline ring, piperazine moiety, and sulfonamide linkage [3] [18] [25].

Modifications of the Isoquinoline Ring

Modifications to the isoquinoline ring have been extensively explored to investigate the impact of structural changes on biological activity [3] [18]. These modifications include the introduction of substituents at various positions of the isoquinoline scaffold and the replacement of the isoquinoline ring with alternative heterocyclic systems [3] [18] [23].

Replacement with Alternative Heterocycles

The replacement of the isoquinoline ring with alternative heterocyclic systems such as naphthalene, quinoline, or pyridine has been explored to investigate the importance of the nitrogen atom and the fused ring system [3] [18] [23]. These structural modifications can provide valuable insights into the pharmacophoric elements required for biological activity [18] [23].

For instance, the replacement of the isoquinoline moiety with 1-naphthyl or 2-naphthyl groups results in compounds that retain modest enzyme inhibitory activity but exhibit complete loss of whole-cell activity against Mycobacterium tuberculosis [3]. This observation suggests an essential role for the nitrogen atom in the isoquinoline moiety for compound uptake and biological activity [3].

Modifications of the Piperazine Ring

Modifications to the piperazine ring represent another important aspect of SAR studies for 1-(5-isoquinolinesulfonyl)-2-methylpiperazine analogues [3] [18]. These modifications include alterations to the substitution pattern, ring size, and conformational properties of the piperazine moiety [3] [18] [22].

Alterations to Substitution Pattern

The introduction of substituents at various positions of the piperazine ring has been explored to investigate the impact on biological activity [3] [18]. These modifications include the introduction of methyl groups at positions 3, 5, or 6, as well as the incorporation of more complex substituents such as phenyl, benzyl, or alkyl groups [3] [18] [22].

For example, the introduction of a methyl group at position 3 of the piperazine ring results in a profound loss of both biochemical and whole-cell activities against Mycobacterium tuberculosis IMPDH [3]. This observation highlights the critical importance of the substitution pattern on the piperazine ring for maintaining biological activity [3].

Ring Size and Conformational Modifications

Alterations to the ring size and conformational properties of the piperazine moiety have been investigated through the replacement of piperazine with alternative diamines such as ethylenediamine, homopiperazine, or diazepane [3] [18]. These modifications can significantly influence the spatial arrangement of key functional groups, resulting in altered biological activities [3] [18].

For instance, the replacement of the rigid piperazine ring with a flexible ethylenediamine spacer results in the loss of whole-cell activity while retaining enzyme inhibitory activity against Mycobacterium tuberculosis IMPDH [3]. This observation suggests the importance of the conformational properties of the piperazine ring for optimal biological activity [3].

Modifications of the Sulfonamide Linkage

Modifications to the sulfonamide linkage have been explored to investigate the importance of this structural element for biological activity [3] [7]. These modifications include the replacement of the sulfonamide group with alternative linkers such as amide, carbamate, or urea functionalities [3] [7] [22].

The sulfonamide group plays a critical role in the biological activity of 1-(5-isoquinolinesulfonyl)-2-methylpiperazine and related compounds [3] [7]. The replacement of this functionality with alternative linkers can provide valuable insights into the pharmacophoric elements required for optimal activity [3] [7].

For example, the incorporation of urea or thiourea linkers in place of the sulfonamide group has been explored in the context of Mycobacterium tuberculosis IMPDH inhibition [3]. These studies have shown that the nitrogen atom in urea analogues is required for anti-tubercular activity, highlighting the importance of specific structural elements within the linker region [3].

Modification TypeSpecific ModificationEffect on ActivityReference
Isoquinoline Ring3-Methyl substitutionProfound loss of activity [3]
Isoquinoline RingReplacement with 1-naphthylLoss of whole-cell activity [3]
Isoquinoline RingReplacement with 2-naphthylLoss of whole-cell activity [3]
Piperazine Ring3-Methyl substitutionProfound loss of activity [3]
Piperazine RingReplacement with ethylenediamineLoss of whole-cell activity [3]
Piperazine RingIncreasing distance between sulfonamide and carboxamideLoss of activity [3]
Sulfonamide LinkageReplacement with ureaNitrogen atom required for activity [3]
Sulfonamide LinkageReplacement with thioureaVariable effects on activity [3]

The synthesis of structural analogues for SAR studies has provided valuable insights into the structural requirements for the biological activity of 1-(5-isoquinolinesulfonyl)-2-methylpiperazine and related compounds [3] [18] [25]. These studies have identified key pharmacophoric elements and guided the development of optimized derivatives with enhanced properties [3] [18] [25].

XLogP3

1

Other CAS

84477-87-2

Wikipedia

5-(2-methylpiperazine-1-sulfonyl)isoquinoline

Dates

Modify: 2023-08-15

Alleviation of the doxorubicin-induced nephrotoxicity by fasudil in vivo and in vitro

Chengyu Xiang, Yi Yan, Dingguo Zhang
PMID: 33357780   DOI: 10.1016/j.jphs.2020.10.002

Abstract

Treatment with the chemotherapeutic agent, doxorubicin (DOX), is limited by side effects. We have previously demonstrated that fasudil, a Rho/ROCK inhibitor, has antioxidant, anti-inflammatory and anti-apoptotic effects in contrast-induced acute kidney injury model. The present study to investigated the possible protective effect of fasudil, on DOX-induced nephrotoxicity.
In vivo: Forty male C57BL/6 male mice were randomly divided into 4 groups: Control group, DOX treatment group (DOX group), DOX + low dose fasudil (DOX + L group), DOX + high dose fasudil (DOX + H group). Mice in 2-4 groups received DOX (2.5 mg/kg, i.p.) once a week for 8 weeks. The 3 and 4 group were given 2 mg/kg/d or 10 mg/kg/d fasudil before DOX injection. respectively. Meanwhile, the control group received saline. At the end of week eight, blood samples were collected for biochemical testing. The kidneys were removed for histological, immunohistochemical, Western blot, quantitative real-time PCR (qRT-PCR), and molecular detection. In vitro: NRK-52E cells were treated with 40 uM fasudil for 12 h, then incubated with 1 uM DOX for 24 h. Cells then collected for qRT-PCR and Western blot.
In vivo, fasudil treatment ameliorated DOX-induced immunofluorescence reaction of DNA damage-related factors (8-OHdG), decreased the expression of Bax, Caspase-3, p16, p21 and p53, and increased the expression of protein of Bcl-2, Bmi-1 and Sirt-1. In the mouse model, administration of fasudil significantly ameliorated DOX-induced kidney damage, suppressed cell apoptosis and senescence, ameliorated redox imbalance and DNA damage. At the same time, DOX produced obvious kidney damage revealed by kidney functions changes: increased serum creatinine (SCr) and blood urea nitrogen (BUN) concentrations. In addition, kidney tissue staining in the DOX group showed abnormal structure and fibroproliferative disorders. And DOX could promote the oxidation and senescence of kidney cells, leading to increased expression of 8-OHdG and senescence and apoptosis-related factors. On the contrary, fasudil treatment can effectively inhibit redox imbalance and DNA damage caused by DOX, and inhibit cell senescence and apoptosis. Fasudil can inhibit excessive activation of Rho/ROCK signaling pathway, thereby improving kidney tissue fibrosis and recovery kidney function.
Fasudil has a protective effect on DOX-induced nephrotoxicity in mice and NRK-52E cells, which can inhibit oxidative stress and DNA damage, inhibit apoptosis, and delays cell senescence by inhibiting RhoA/Rho kinase (ROCK) signaling pathway.


A Rho kinase inhibitor (Fasudil) suppresses TGF-β mediated autophagy in urethra fibroblasts to attenuate traumatic urethral stricture (TUS) through re-activating Akt/mTOR pathway: An in vitro study

Huan Feng, Xiaobing Huang, Weihua Fu, Xingyou Dong, Fengxia Yang, Longkun Li, Lingling Chu
PMID: 33373654   DOI: 10.1016/j.lfs.2020.118960

Abstract

Transforming growth factor-β (TGF-β) mediated super-activation of urethra fibroblasts contributes to the progression of traumatic urethral stricture (TUS), and the Rho-associated kinase inhibitors, Fasudil, might be a novel therapeutic agent for TUS, but the underlying mechanisms had not been studied.
The primary urethral fibroblasts (PUFs) were isolated from rabbit urethral scar tissues and cultured in vitro, and the PUFs were subsequently treated with TGF-β (10 μg/L) to simulate the realistic conditions of TUS pathogenesis. Next, the PUFs were exposed to Fasudil (50 μM) and autophagy inhibitor 3-methyladenine (3-MA) treatment. Genes expression was examined by Western Blot and immunofluorescence staining, and cellular functions were determined by MTT assay and Transwell assay.
TGF-β promoted cell proliferation, migration, autophagy, and secretion of extracellular matrix (ECM), including collagen I and collagen III, which were reversed by co-treating cells with both Fasudil and 3-MA. In addition, TGF-β treatment decreased the expression levels of phosphorylated Akt (p-Akt) and mTOR (p-mTOR) to inactivate the Akt/mTOR pathway in the PUFs, which could be re-activated by Fasudil. Then, the fibroblasts were treated with the Pan-Akt inhibitor (GDC-0068), and we surprisingly found that GDC-0068 abrogated the inhibiting effects of Fasudil on cell autophagy and proliferation in the PUFs treated with TGF-β.
Fasudil regulated Akt/mTOR pathway mediated autophagy to hamper TGF-β-mediated super-activation in PUFs, which supported that Fasudil might be an ideal candidate therapeutic agent for TUS treatment for clinical utilization.


Intrinsically disordered proteins and biomolecular condensates as drug targets

Mateusz Biesaga, Marta Frigolé-Vivas, Xavier Salvatella
PMID: 33812316   DOI: 10.1016/j.cbpa.2021.02.009

Abstract

Intrinsically disordered domains represent attractive therapeutic targets because they play key roles in cancer, as well as in neurodegenerative and infectious diseases. They are, however, considered undruggable because they do not form stable binding pockets for small molecules and, therefore, have not been prioritized in drug discovery. Under physiological solution conditions many biomedically relevant intrinsically disordered proteins undergo phase separation processes leading to the formation of mesoscopic highly dynamic assemblies, generally known as biomolecular condensates that define environments that can be quite different from the solutions surrounding them. In what follows, we review key recent findings in this area and show how biomolecular condensation can offer opportunities for modulating the activities of intrinsically disordered targets.


Rho-kinase inhibition by fasudil modulates pre-synaptic vesicle dynamics

Kim Ann Saal, Carmina Warth Pérez Arias, Anna-Elisa Roser, Jan Christoph Koch, Mathias Bähr, Silvio O Rizzoli, Paul Lingor
PMID: 33341946   DOI: 10.1111/jnc.15274

Abstract

The Rho kinase (ROCK) signaling pathway is an attractive therapeutic target in neurodegeneration since it has been linked to the prevention of neuronal death and neurite regeneration. The isoquinoline derivative fasudil is a potent ROCK inhibitor, which is already approved for chronic clinical treatment in humans. However, the effects of chronic fasudil treatments on neuronal function are still unknown. We analyzed here chronic fasudil treatment in primary rat hippocampal cultures. Neurons were stimulated with 20 Hz field stimulation and we investigated pre-synaptic mechanisms and parameters regulating synaptic transmission after fasudil treatment by super resolution stimulated emission depletion (STED) microscopy, live-cell fluorescence imaging, and western blotting. Fasudil did not affect basic synaptic function or the amount of several synaptic proteins, but it altered the chronic dynamics of the synaptic vesicles. Fasudil reduced the proportion of the actively recycling vesicles, and shortened the vesicle lifetime, resulting overall in a reduction of the synaptic response upon stimulation. We conclude that fasudil does not alter synaptic structure, accelerates vesicle turnover, and decreases the number of released vesicles. This broadens the known spectrum of effects of this drug, and suggests new potential clinical uses.


Fasudil prevents liver fibrosis

Qiu-Ju Han, Yong-Liang Mu, Hua-Jun Zhao, Rong-Rong Zhao, Quan-Juan Guo, Yu-Hang Su, Jian Zhang
PMID: 34239271   DOI: 10.3748/wjg.v27.i24.3581

Abstract

Fasudil, as a Ras homology family member A (RhoA) kinase inhibitor, is used to improve brain microcirculation and promote nerve regeneration clinically. Increasing evidence shows that Rho-kinase inhibition could improve liver fibrosis.
To evaluate the anti-fibrotic effects of Fasudil in a mouse model of liver fibrosis induced by thioacetamide (TAA).
C57BL/6 mice were administered TAA once every 3 d for 12 times. At 1 wk after induction with TAA, Fasudil was intraperitoneally injected once a day for 3 wk, followed by hematoxylin and eosin staining, sirius red staining, western blotting, and quantitative polymerase chain reaction (qPCR), and immune cell activation was assayed by fluorescence-activated cell sorting. Furthermore, the effects of Fasudil on hepatic stellate cells and natural killer (NK) cells were assayed
.
First, we found that TAA-induced liver injury was protected, and the positive area of sirius red staining and type I collagen deposition were significantly decreased by Fasudil treatment. Furthermore, western blot and qPCR assays showed that the levels of alpha smooth muscle actin (α-SMA), matrix metalloproteinase 2 (MMP-2), MMP-9, and transforming growth factor beta 1 (TGF-β1) were inhibited by Fasudil. Moreover, flow cytometry analysis revealed that NK cells were activated by Fasudil treatment in
and
. Furthermore, Fasudil directly promoted the apoptosis and inhibited the proliferation of hepatic stellate cells by decreasing α-SMA and TGF-β1.
Fasudil inhibits liver fibrosis by activating NK cells and blocking hepatic stellate cell activation, thereby providing a feasible solution for the clinical treatment of liver fibrosis.


Targeting ROCK1/2 blocks cell division and induces mitotic catastrophe in hepatocellular carcinoma

Hua Wu, Yuyuan Chen, Bin Li, Chun Li, Jun Guo, Jia You, Xian Hu, Dong Kuang, Shibo Qi, Pin Liu, Lei Li, Chuanrui Xu
PMID: 33278350   DOI: 10.1016/j.bcp.2020.114353

Abstract

Rho-Associated kinases ROCK1 and ROCK2 have been extensively investigated in the pathogenesis of cardiovascular disease. However, their roles are not fully understood in carcinogenesis. In this study, we investigated whether ROCK1 or ROCK2 is required for the survival and growth of hepatocellular carcinoma (HCC) cells and underlying mechanism.
ROCKs expression was determined in human HCC tissue and cell lines using qRT-PCR, western blotting, and immunohistochemistry (IHC). Cell growth and proliferation were assayed using cell counting kit-8 (CCK-8) and EdU incorporation assay. Cell cycle and apoptosis analysis were performed using flow cytometry. HCC cell division or mitosis was observed using a confocal microscope and a time relapse fluorescence microscope. Inhibitory role of targeting ROCK1/2 on HCC was assayed in both xenograft and primary HCC mouse models.
Both ROCK1 and ROCK2 are over-expressed in human HCC tissues and cell lines. Knockdown of ROCK1 or ROCK2 inhibited HCC cell growth. Pharmacological inactivation of ROCK1/2 with Fasudil further blocked the growth and survival of HCC both in vitro and in vivo. Mechanically, Fasudil induces cell cycle arrest in HCC cells, but not apoptosis. Instead, Fasudil treatment led to mitotic catastrophe in HCC cells, characterized with the multipolar and asymmetric mitosis, and disassociated stress fibers. Knockdown of cofilin restored the cell morphology and division, and reduced the mitotic catastrophe induced by Fasudil.
Both ROCK1 and ROCK2 are required for HCC cell division and growth. Targeting ROCK1 or ROCK2 rather than both can serve as a potential approach for HCC treatment and may reduce the side effects.


Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects

Taslim A Al-Hilal, Mohammad Anwar Hossain, Ahmed Alobaida, Farzana Alam, Ali Keshavarz, Eva Nozik-Grayck, Kurt R Stenmark, Nadezhda A German, Fakhrul Ahsan
PMID: 33915222   DOI: 10.1016/j.jconrel.2021.04.030

Abstract

ROCK, one of the downstream regulators of Rho, controls actomyosin cytoskeleton organization, stress fiber formation, smooth muscle contraction, and cell migration. ROCK plays an important role in the pathologies of cerebral and coronary vasospasm, hypertension, cancer, and arteriosclerosis. Pharmacological-induced systemic inhibition of ROCK affects both the pathological and physiological functions of Rho-kinase, resulting in hypotension, increased heart rate, decreased lymphocyte count, and eventually cardiovascular collapse. To overcome the adverse effects of systemic ROCK inhibition, we developed a bioreductive prodrug of a ROCK inhibitor, fasudil, that functions selectively under hypoxic conditions. By masking fasudil's active site with a bioreductive 4-nitrobenzyl group, we synthesized a prodrug of fasudil that is inactive in normoxia. Reduction of the protecting group initiated by hypoxia reveals an electron-donating substituent that leads to fragmentation of the parent molecule. Under normoxia the fasudil prodrug displayed significantly reduced activity against ROCK compared to its parent compound, but under severe hypoxia the prodrug was highly effective in suppressing ROCK activity. Under hypoxia the prodrug elicited an antiproliferative effect on disease-afflicted pulmonary arterial smooth muscle cells and pulmonary arterial endothelial cells. The prodrug displayed a long plasma half-life, remained inactive in the blood, and produced no drop in systemic blood pressure when compared with fasudil-treated controls. Due to its selective nature, our hypoxia-activated fasudil prodrug could be used to treat diseases where tissue-hypoxia or hypoxic cells are the pathological basis of the disease.


Rho-kinase inhibitor hydroxyfasudil protects against HIV-1 Tat-induced dysfunction of tight junction and neprilysin/Aβ transfer receptor expression in mouse brain microvessels

Qiangtang Chen, Yu Wu, Yachun Yu, Junxiang Wei, Wen Huang
PMID: 33548010   DOI: 10.1007/s11010-021-04056-x

Abstract

HIV-1 transactivator protein (Tat) induces tight junction (TJ) dysfunction and amyloid-beta (Aβ) clearance dysfunction, contributing to the development and progression of HIV-1-associated neurocognitive disorder (HAND). The Rho/ROCK signaling pathway has protective effects on neurodegenerative disease. However, the underlying mechanisms of whether Rho/ROCK protects against HIV-1 Tat-caused dysfunction of TJ and neprilysin (NEP)/Aβ transfer receptor expression have not been elucidated. C57BL/6 mice were administered sterile saline (i.p., 100 μL) or Rho-kinase inhibitor hydroxyfasudil (HF) (i.p., 10 mg/kg) or HIV-1 Tat (i.v., 100 μg/kg) or HF 30 min before being exposed to HIV-1 Tat once a day for seven consecutive days. Evans Blue (EB) leakage was detected via spectrophotometer and brain slides in mouse brains. The protein and mRNA levels of zonula occludens-1 (ZO-1), occludin, NEP, receptor for advanced glycation end products (RAGE), and low-density lipoprotein receptor-related protein 1 (LRP1) in mouse brain microvessels were, respectively, analyzed by Western blotting and quantitative real-time polymerase chain reaction (qRT-PCR) analyses. Exposure of the mice to HIV-1 Tat increased the amount of EB leakage, EB fluorescence intensity, blood-brain barrier (BBB) permeability, as well as the RAGE protein and mRNA levels, and decreased the protein and mRNA levels of ZO-1, occludin, NEP, and LRP1 in mouse brain microvessels. However, these effects were weakened by Rho-kinase inhibitor HF. Taken together, these results provide information that the Rho/ROCK signaling pathway is involved in HIV-1 Tat-induced dysfunction of TJ and NEP/Aβ transfer receptor expression in the C57BL/6 mouse brain. These findings shed some light on potentiality of inhibiting Rho/Rock signaling pathway in handling HAND.


Yes-Associated Protein 1 Is a Novel Calcium Sensing Receptor Target in Human Parathyroid Tumors

Giulia Stefania Tavanti, Chiara Verdelli, Annamaria Morotti, Paola Maroni, Vito Guarnieri, Alfredo Scillitani, Rosamaria Silipigni, Silvana Guerneri, Riccardo Maggiore, Gilberto Mari, Leonardo Vicentini, Paolo Dalino Ciaramella, Valentina Vaira, Sabrina Corbetta
PMID: 33670622   DOI: 10.3390/ijms22042016

Abstract

The Hippo pathway is involved in human tumorigenesis and tissue repair. Here, we investigated the Hippo coactivator Yes-associated protein 1 (YAP1) and the kinase large tumor suppressor 1/2 (LATS1/2) in tumors of the parathyroid glands, which are almost invariably associated with primary hyperparathyroidism. Compared with normal parathyroid glands, parathyroid adenomas (PAds) and carcinomas show variably but reduced nuclear YAP1 expression. The kinase LATS1/2, which phosphorylates YAP1 thus promoting its degradation, was also variably reduced in PAds. Further,
silencing reduces the expression of the key parathyroid oncosuppressor
, while
silencing increases
expression. Treatment of patient-derived PAds-primary cell cultures and Human embryonic kidney 293A (HEK293A) cells expressing the calcium-sensing receptor (CASR) with the CASR agonist R568 induces YAP1 nuclear accumulation. This effect was prevented by the incubation of the cells with RhoA/Rho-associated coiled-coil-containing protein kinase (ROCK) inhibitors Y27632 and H1152. Lastly, CASR activation increased the expression of the YAP1 gene targets
,
, and
, and this effect was blunted by
silencing. Concluding, here we provide preliminary evidence of the involvement of the Hippo pathway in human tumor parathyroid cells and of the existence of a CASR-ROCK-YAP1 axis. We propose a tumor suppressor role for YAP1 and LATS1/2 in parathyroid tumors.


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